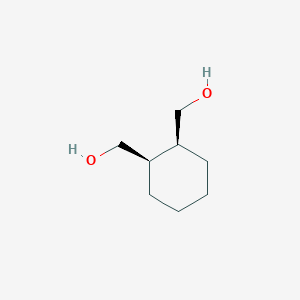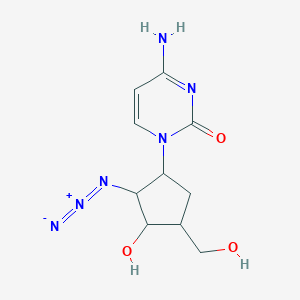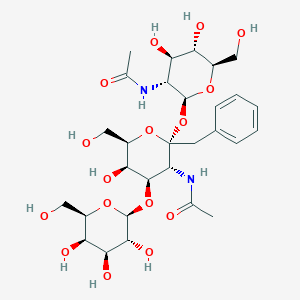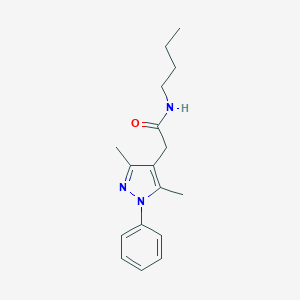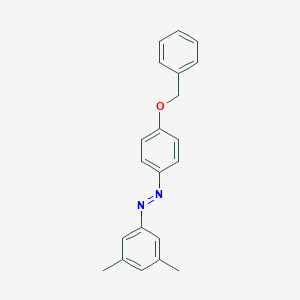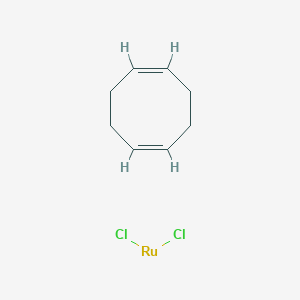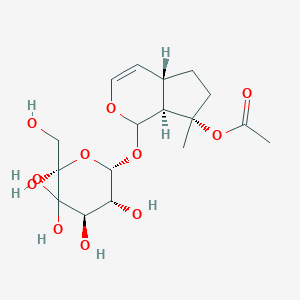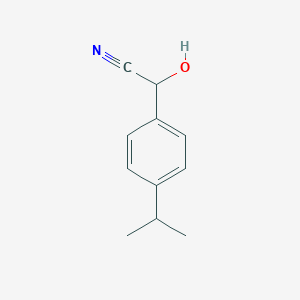
2-羟基-2-(4-异丙基苯基)乙腈
描述
Synthesis Analysis
A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which is structurally related to 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. This method showcases the versatility and efficiency of synthesizing hydroxyphenylacetonitriles, including derivatives like 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, providing a foundation for further chemical modification and application (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile and its derivatives has been studied through various spectroscopic methods. For instance, the association of 2-isopropylphenol through hydrogen bonding in different solvents, including acetonitrile, has been investigated using high-resolution nuclear magnetic resonance spectroscopy. These studies help in understanding the electronic and structural aspects that influence the chemical behavior of such compounds (Luo et al., 2001).
Chemical Reactions and Properties
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, showcasing its reactive nature. For example, the electrochemical oxidation of related compounds in acetonitrile has been explored, revealing products derived from intermediate phenoxy radicals or phenoxonium ions, depending on the solution conditions and electrode potential. Such studies are crucial for understanding the oxidation behavior and potential applications in synthetic chemistry (Richards & Evans, 1977).
Physical Properties Analysis
The physical properties of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, including solubility, melting point, and boiling point, are influenced by its molecular structure. The study of hydrogen bonding association of similar compounds in solvents like acetonitrile provides insights into the solvation and interaction behaviors, which are critical for applications in solution chemistry and formulation development (Luo et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are fundamental aspects of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile's chemistry. Research on the electrochemical oxidation and reactions with cyanide ions provides valuable data on the compound's chemical versatility and potential for further functionalization (Richards & Evans, 1977).
科学研究应用
氢键研究:Luo、Lay和Chen(2001年)研究了2-异丙基苯酚的氢键缔合,这是一种结构与2-羟基-2-(4-异丙基苯基)乙腈相关的化合物,在包括乙腈在内的不同溶剂中。这项研究增进了对分子相互作用的理解,这在药物化学和材料科学等领域至关重要(Luo, Lay, & Chen, 2001)。
电化学氧化:Richards和Evans(1977年)研究了异丙基苯酚衍生物在乙腈中的阳极氧化。了解这些化合物的电化学行为对于开发新的合成方法和材料至关重要(Richards & Evans, 1977)。
与单线态氧反应:Yoshioka等人(1998年)探讨了某些二酮的烯醇互变异构体与乙腈中单线态氧的反应。这类研究对于理解有机化学中的氧化过程和在制药领域的潜在应用至关重要(Yoshioka et al., 1998)。
去甲基化研究:Kawamura等人(1994年)研究了乙腈中对苯乙酮的去甲基化,有助于有机合成知识和分子结构的操控(Kawamura et al., 1994)。
合成研究:Maghsoodlou等人(2010年)报道了在乙腈中某些化合物的合成,突出了有机合成中溶剂选择的重要性以及新化合物的开发(Maghsoodlou等人,2010)。
内生真菌研究:Chapla等人(2014年)从乙腈中的内生真菌中分离出新化合物,展示了有机溶剂在天然产物提取和潜在药物发现中的作用(Chapla et al., 2014)。
安全和危害
属性
IUPAC Name |
2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXIHTKCTUICKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558567 | |
| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile | |
CAS RN |
91132-18-2 | |
| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


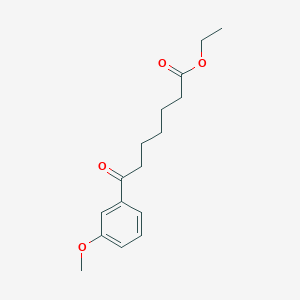
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
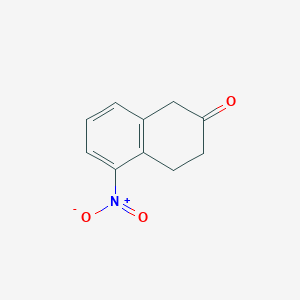
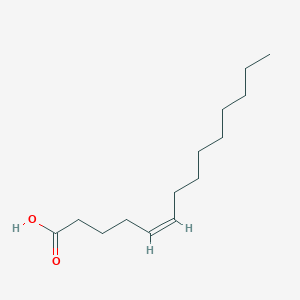
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
